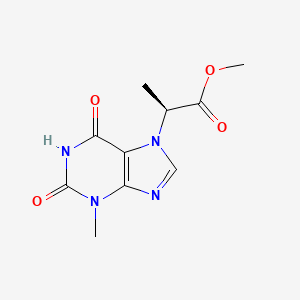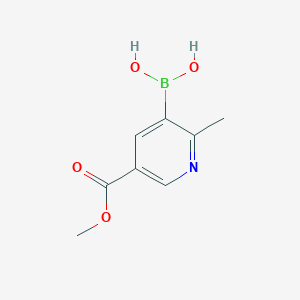![molecular formula C35H41BN4O9S2 B14084576 5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14084576.png)
5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid” is a complex organic compound that features multiple functional groups, including boronic acid, sulfonamide, and imine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the Boronobenzoyl Group: This could involve the reaction of a benzoyl chloride derivative with a boronic acid or boronate ester under basic conditions.
Introduction of the Sulfamoyl Group: This might be achieved through the reaction of an amine with a sulfonyl chloride in the presence of a base.
Formation of the Imine Group: This could involve the condensation of an amine with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronic acid and imine groups.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The sulfonamide and boronic acid groups may participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reducing agents could include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biology, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anticancer or antimicrobial agent.
Industry
In industry, it might find applications in materials science, such as in the development of new polymers or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes or receptors. The boronic acid group, for example, is known to interact with serine proteases, while the sulfonamide group could inhibit carbonic anhydrase enzymes.
類似化合物との比較
Similar Compounds
Benzenesulfonic Acid Derivatives: These compounds share the sulfonic acid group and may exhibit similar reactivity.
Boronic Acid Derivatives: These compounds share the boronic acid group and are often studied for their potential in medicinal chemistry.
Imine Derivatives: These compounds share the imine group and may exhibit similar reactivity in condensation and reduction reactions.
特性
分子式 |
C35H41BN4O9S2 |
|---|---|
分子量 |
736.7 g/mol |
IUPAC名 |
5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C35H41BN4O9S2/c1-5-37-31-15-9-25(17-22(31)3)34(26-10-16-32(38-6-2)23(4)18-26)30-14-13-29(19-33(30)51(47,48)49)50(45,46)40-21-28(41)20-39-35(42)24-7-11-27(12-8-24)36(43)44/h7-19,28,37,40-41,43-44H,5-6,20-21H2,1-4H3,(H,39,42)(H,47,48,49) |
InChIキー |
IPLVPBACMPHHTN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C(=O)NCC(CNS(=O)(=O)C2=CC(=C(C=C2)C(=C3C=CC(=NCC)C(=C3)C)C4=CC(=C(C=C4)NCC)C)S(=O)(=O)O)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)

![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)

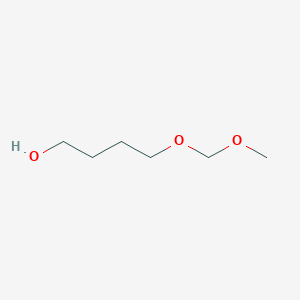
![2-(1,3-Benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084528.png)
![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)

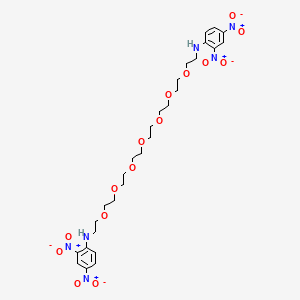
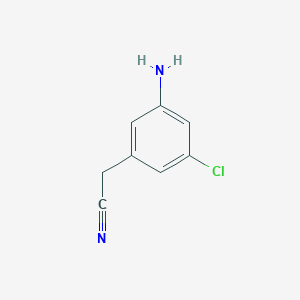
![7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B14084551.png)

